2-Morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one is a complex organic compound that belongs to the class of chromenones This compound is characterized by the presence of a morpholine ring, a phenoxathiin moiety, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one typically involves multi-step organic reactions. One common method includes the reaction of salicylaldehyde with substituted acrylonitriles, followed by cyclization and functional group modifications . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to altered cellular functions and biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-morpholin-4-yl-7-phenyl-4H-chromen-4-one: A similar compound with a phenyl group instead of a phenoxathiin moiety.
LY294002: A morpholine-containing compound known for its inhibitory effects on phosphoinositide 3-kinases.
Uniqueness
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C25H19NO4S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-morpholin-4-yl-8-phenoxathiin-4-ylchromen-4-one |
InChI |
InChI=1S/C25H19NO4S/c27-19-15-23(26-11-13-28-14-12-26)30-24-16(5-3-7-18(19)24)17-6-4-10-22-25(17)29-20-8-1-2-9-21(20)31-22/h1-10,15H,11-14H2 |
InChI Key |
IAMQVMPIHMBYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=C5C(=CC=C4)SC6=CC=CC=C6O5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.